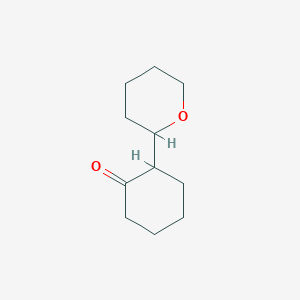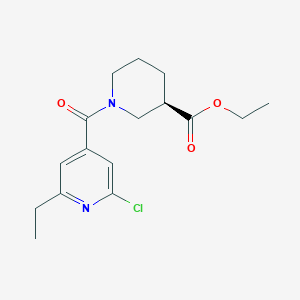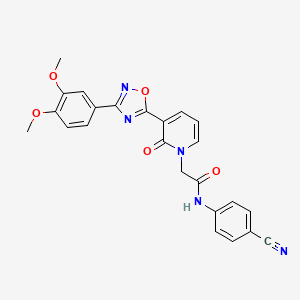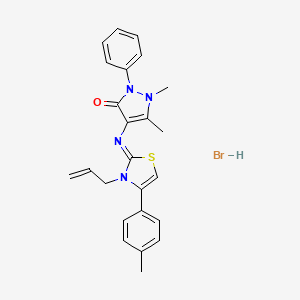
2-(Oxan-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-2-yl)cyclohexan-1-one is an organic compound that features a cyclohexanone ring fused with an oxane (tetrahydropyran) ring. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and oxane, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-2-yl)cyclohexan-1-one can be achieved through various methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions. The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of triethyl orthoformate and concentrated hydrochloric acid, saturation of the carbon-carbon double bond and the benzene ring with aluminum-nickel alloy in aqueous potassium hydroxide, and oxidation of the intermediate cyclohexanol with aqueous sodium hypochlorite, TEMPO, and potassium bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Oxan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and vanadium catalysts can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as organocopper reagents and Grignard reagents are commonly used.
Major Products:
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclohexanones or oxanes.
Aplicaciones Científicas De Investigación
2-(Oxan-2-yl)cyclohexan-1-one is used in various scientific research applications, including:
Chemistry: As a versatile building block in organic synthesis, it is used to construct complex molecules.
Biology: It can be used in the synthesis of bioactive compounds.
Industry: Used in the production of pharmaceuticals and fragrances.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-2-yl)cyclohexan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily exerted through its carbonyl group, which can participate in nucleophilic addition reactions. The molecular pathways involved include the formation of intermediates that can further react to form more complex structures.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure.
Oxane: A simpler ether with a similar oxane ring structure.
Cyclohexenone: An enone with a similar cyclohexane ring but with a double bond.
Uniqueness: 2-(Oxan-2-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring and an oxane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .
Propiedades
IUPAC Name |
2-(oxan-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFVBLSVRNCRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2908771.png)
![3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole](/img/structure/B2908772.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)



![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)
![N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2908786.png)

![1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2908788.png)
![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)


